molecular formula C9H14Cl2FN3 B1257823 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

Cat. No. B1257823
M. Wt: 254.13 g/mol
InChI Key: JRIDRIINGNWBHU-UHFFFAOYSA-N
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Patent
US04456604

Procedure details

A solution of 1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine (700 mg, 2.76 mmol) in 50 ml of 6N hydrochloric acid is stirred at reflux under N2 for 6 hours and then concentrated under reduced pressure. The residue is recrystallized from an ethanol-ethyl acetate mixture to give 1-(3-fluoro-2-pyridinyl) piperazine dihydrochloride.
Name
1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N:8]2[CH2:13][CH2:12][N:11](C(OCC)=O)[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[ClH:19]>>[ClH:19].[ClH:19].[F:1][C:2]1[C:3]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine
Quantity
700 mg
Type
reactant
Smiles
FC=1C(=NC=CC1)N1CCN(CC1)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from an ethanol-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FC=1C(=NC=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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